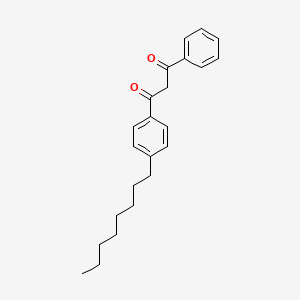
1-(4-Octylphenyl)-3-phenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Octylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and an octyl-substituted phenyl group attached to a propane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Octylphenyl)-3-phenylpropane-1,3-dione typically involves the reaction of 4-octylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product .
化学反応の分析
Types of Reactions
1-(4-Octylphenyl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-(4-Octylphenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals
作用機序
The mechanism of action of 1-(4-Octylphenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .
類似化合物との比較
Similar Compounds
- 2-(4-Octylphenyl)-1-iodoethane
- 4’-n-Octylbiphenyl-4-carbonitrile
- 2,7-bis(4-octylphenyl)naphtho[2,1-b:6,5-b’]difuran
Uniqueness
1-(4-Octylphenyl)-3-phenylpropane-1,3-dione is unique due to its specific structural features, such as the presence of both phenyl and octyl-substituted phenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill .
特性
CAS番号 |
63250-27-1 |
|---|---|
分子式 |
C23H28O2 |
分子量 |
336.5 g/mol |
IUPAC名 |
1-(4-octylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C23H28O2/c1-2-3-4-5-6-8-11-19-14-16-21(17-15-19)23(25)18-22(24)20-12-9-7-10-13-20/h7,9-10,12-17H,2-6,8,11,18H2,1H3 |
InChIキー |
QZMJWLPMSXRHOY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate](/img/structure/B14504046.png)
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)

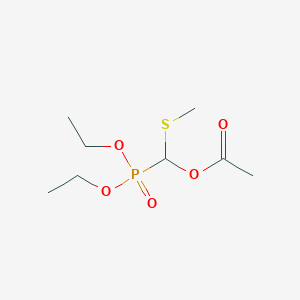
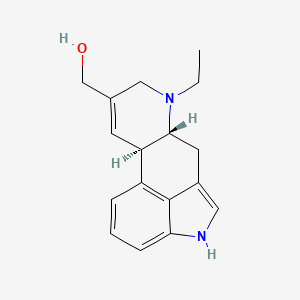
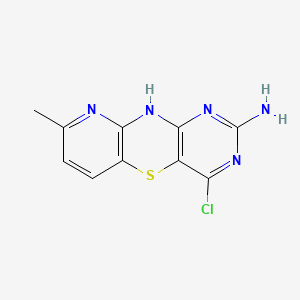
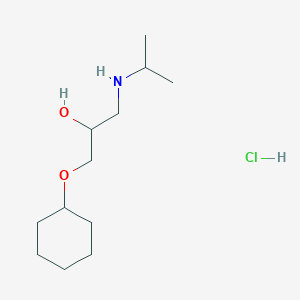
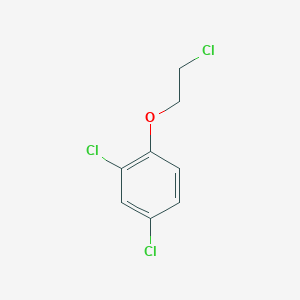
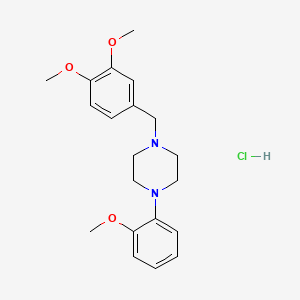
![Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate](/img/structure/B14504106.png)
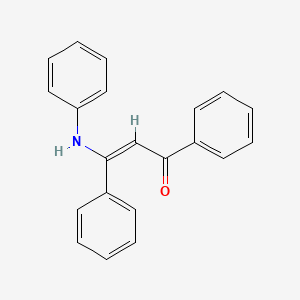
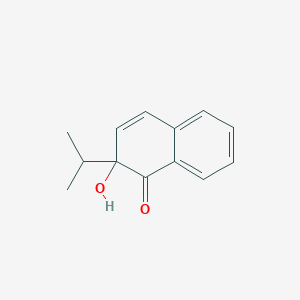
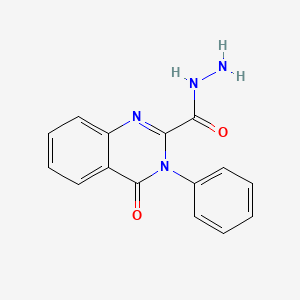
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
